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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-iodopyridine

Cat. No.: B1452450

This guide provides an in-depth technical overview of 3-Bromo-2-chloro-5-iodopyridine, a tri-
halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug
discovery. The strategic placement of three different halogens on the pyridine ring offers distinct
reactivity profiles, making it a versatile building block for the synthesis of complex molecules.
This document covers its nomenclature, physicochemical properties, synthesis, applications,
and safety protocols, tailored for researchers, scientists, and professionals in drug
development.

Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is 3-bromo-2-chloro-5-iodopyridine.[1] The
numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise,
assigning the chloro substituent to position 2, the bromo substituent to position 3, and the iodo
substituent to position 5.

Key Identifiers:

CAS Number: 1211586-80-9[1][2]

Molecular Formula: CsH2BrCIIN[1][3][4]

Molecular Weight: 318.34 g/mol [1][4]

Canonical SMILES: C1=C(C=NC(=C1Br)CI)I[1]
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The unique arrangement of bromine, chlorine, and iodine atoms provides multiple reactive
sites, which is a key attribute for its utility in medicinal chemistry.[5]

Caption: Chemical structure of 3-Bromo-2-chloro-5-iodopyridine.

Physicochemical Properties

Quantitative data for this compound are crucial for experimental design, including reaction
setup and purification strategies. The properties listed below have been compiled from various
chemical data sources.

Property Value Source
Molecular Weight 318.34 g/mol [1103114]
Molecular Formula CsH2BrCIIN [11[3114]
Density 2.4 +£0.1 g/cm3 [3]
Boiling Point 304.7 £ 42.0 °C at 760 mmHg [3]
Flash Point 138.1+27.9°C [3]
Physical Form Solid [6]

Store at room temperature,
Storage _ _ [4]
sealed in a dry environment

Synthesis and Mechanistic Considerations

While specific, peer-reviewed syntheses for 3-bromo-2-chloro-5-iodopyridine are not
extensively detailed in the public literature, its synthesis can be inferred from established
halogenation and diazotization reactions on pyridine scaffolds. A plausible and common
synthetic strategy involves a Sandmeyer-type reaction starting from an appropriate
aminopyridine precursor.

For example, a related compound, 2-iodo-3-bromo-5-chloropyridine, is synthesized from 2-
amino-3-bromo-5-chloropyridine.[7] This process involves diazotization of the amino group with
a nitrite source (e.g., tert-butyl nitrite) followed by iodination using elemental iodine and a
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copper catalyst (cuprous iodide).[7][8] This methodology is a cornerstone of pyridine chemistry
for introducing halogens regioselectively.

Conceptual Synthetic Workflow:

Precursor Diazotization _ | Sandmeyer Bromination Product
(e.g., 2-Chloro-5-iodo-3-aminopyridine) (NaNO2/HBr or t-BuONO) (CuBr) 3-Bromo-2-chloro-5-iodopyridine

v
y

Click to download full resolution via product page
Caption: Conceptual workflow for the synthesis of tri-halogenated pyridines.

Expert Insight: The choice of reagents is critical. Tert-butyl nitrite is often preferred over sodium
nitrite for reactions in organic solvents due to its better solubility. The copper(l) catalyst is
essential for facilitating the displacement of the diazonium group with the halide. The reaction
conditions, such as temperature, must be carefully controlled (typically low temperatures for
diazotization) to prevent unwanted side reactions and decomposition of the diazonium
intermediate.

Applications in Organic Synthesis and Drug
Discovery

Halogenated pyridines are indispensable building blocks in medicinal chemistry.[9] The
differential reactivity of the C-ClI, C-Br, and C-I bonds in 3-bromo-2-chloro-5-iodopyridine
allows for selective, stepwise functionalization, typically through palladium-catalyzed cross-
coupling reactions.

e Suzuki-Miyaura Coupling: The C-I bond is the most reactive site for Suzuki coupling,
followed by C-Br, and then C-CI. This allows for the sequential introduction of aryl or alkyl
groups. A researcher could first perform a Suzuki reaction at the C5-I position under mild
conditions, then a second coupling at the C3-Br position under more forcing conditions,
leaving the C2-Cl bond intact for further modification.

e Sonogashira Coupling: The C-1 bond is highly susceptible to Sonogashira coupling, enabling
the introduction of alkyne moieties, which are valuable linkers and pharmacophores in drug
candidates.
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» Buchwald-Hartwig Amination: This reaction can be used to form C-N bonds, allowing for the
synthesis of various substituted aminopyridines, a common structural motif in
pharmaceuticals.

The ability to build molecular complexity in a controlled manner makes this reagent a powerful
tool for constructing diverse chemical libraries for high-throughput screening in drug discovery
programs.

lllustrative Reaction Scheme: Sequential Cross-Coupling

Step 1: Suzuki Coupling at C5-I Step 2: Sonogashira Coupling at C3-Br

Ar-B(OH)2 R-C=CH
Pd Catalyst (e.g., Pd(PPh3)4) Pd/Cu Catalyst

Base (e.g., Na2CO3) Base (e.g., Et3N)
\ Harsher Conditions _ | 3-Alkynyl-2-chloro-5-arylpyridine
3-Bromo-2-chloro-5-iodopyridine MildlGonditions 3-Bromo-2-chloro-5-arylpyridine ‘ 3-Bromo-2-chloro-5-arylpyridine

Click to download full resolution via product page

Caption: Selective cross-coupling enabled by differential halogen reactivity.

Safety, Handling, and Storage

As with any halogenated organic compound, 3-Bromo-2-chloro-5-iodopyridine must be
handled with appropriate precautions.

Hazard Identification: According to GHS classifications for similar compounds, it is expected to
be:

e Harmful if swallowed.[1][10]
e Causes skin irritation.[1][10]

o Causes serious eye irritation.[1][10]
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e May cause respiratory irritation.[1][10]
Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles or a face shield, and a lab coat.[11][12]

o Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[11][13][14]

o Spill Management: In case of a spill, prevent dust generation. Sweep up the solid material
using non-sparking tools and place it into a suitable, labeled container for disposal.[11][14]

o First Aid:

[e]

Skin Contact: Wash off immediately with plenty of soap and water.[12][13]

[e]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do so. Continue rinsing.[11][13]

[e]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[11][12]

o Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11][13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible substances.[4][12]

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol is a representative example of how 3-bromo-2-chloro-5-iodopyridine can be
used in a selective cross-coupling reaction, targeting the most reactive C-I bond.

Obijective: To synthesize 3-bromo-2-chloro-5-(4-methoxyphenyl)pyridine.

Materials:
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3-Bromo-2-chloro-5-iodopyridine (1.0 eq)
4-Methoxyphenylboronic acid (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)
Sodium carbonate (NazCOs) (2.0 eq)

Toluene (solvent)

Water (co-solvent, 10-20% v/v)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 3-bromo-2-chloro-5-iodopyridine and 4-methoxyphenylboronic acid.

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or
Nitrogen) for 10-15 minutes.

Reagent Addition: Add the palladium catalyst and sodium carbonate to the flask under the
inert atmosphere.

Solvent Addition: Add toluene and water via syringe. The solvent mixture should be
deoxygenated by bubbling the inert gas through it for at least 20 minutes prior to addition.

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Work-up:
o Cool the reaction mixture to room temperature.
o Dilute with ethyl acetate and water.

o Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
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o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

e Purification:
o Filter off the drying agent and concentrate the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield the pure 3-bromo-2-chloro-5-(4-methoxyphenyl)pyridine.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 3C
NMR, and Mass Spectrometry.

This self-validating protocol includes monitoring and characterization steps to ensure the
integrity of the experimental outcome, reflecting the rigorous standards of drug development
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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